Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine
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Overview
Description
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is a complex organophosphorus compound. It is known for its stability and reactivity, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine typically involves the reaction of tert-butylphosphine with a substituted naphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine undergoes several types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine has several scientific research applications:
Mechanism of Action
The mechanism of action of Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Di-tert-butyl(2-(2-isopropylnaphthalen-1-yl)-3,6-dimethoxy-4,5-dimethylphenyl)phosphine is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to form highly active catalytic complexes makes it particularly valuable in various chemical processes .
Properties
Molecular Formula |
C31H43O2P |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ditert-butyl-[2,5-dimethoxy-3,4-dimethyl-6-(2-propan-2-ylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H43O2P/c1-19(2)23-18-17-22-15-13-14-16-24(22)25(23)26-27(32-11)20(3)21(4)28(33-12)29(26)34(30(5,6)7)31(8,9)10/h13-19H,1-12H3 |
InChI Key |
UYUNHKIKCVWKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C2=C(C=CC3=CC=CC=C32)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)C |
Origin of Product |
United States |
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